Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate
CAS No.:
Cat. No.: VC15936470
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16O4 |
|---|---|
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | ethyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate |
| Standard InChI | InChI=1S/C14H16O4/c1-4-17-13(16)9-5-6-12-10(7-9)11(15)8-14(2,3)18-12/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | IRQVLIITEKTWHK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C |
Introduction
Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a complex organic compound belonging to the class of chroman derivatives. It is characterized by a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structure and potential applications.
Key Characteristics:
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Molecular Formula: Not explicitly stated in the available sources, but it is related to the structure of chroman derivatives.
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Molecular Weight: Approximately 220.26 g/mol, similar to its precursor acid, 2,2-dimethyl-4-oxochroman-6-carboxylic acid, which has a molecular weight of 220.22 g/mol .
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Classification: Ester and heterocyclic organic compound, specifically a carboxylic acid derivative.
Synthesis of Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate
The synthesis of Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate typically involves the esterification of its corresponding carboxylic acid, 2,2-dimethyl-4-oxochroman-6-carboxylic acid, with ethanol. This process often requires a catalyst and elevated temperatures (around 70–100 °C) to ensure complete conversion. Techniques such as thin-layer chromatography are used to monitor the reaction's completion, and purification methods like distillation or recrystallization are employed to isolate the product in high purity.
Synthesis Steps:
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Esterification Reaction: The carboxylic acid is reacted with ethanol in the presence of a catalyst.
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Reaction Conditions: Elevated temperature and monitoring for completion.
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Purification: Distillation or recrystallization to achieve high purity.
Chemical Reactions:
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Hydrolysis: Requires an acid or base catalyst.
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Transesterification: Involves reaction with another alcohol.
Potential Applications
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure makes it a candidate for further exploration into its properties and applications, particularly in biological systems where it may interact with enzymes as a substrate or inhibitor.
Potential Uses:
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Organic Synthesis: Building block for complex molecules.
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Medicinal Chemistry: Potential interactions with biological systems.
Comparison with Related Compounds
Other compounds in the same class, such as Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate and Ethyl 2,2-dimethyl-4-oxochromane-7-carboxylate, share similarities in structure but differ in specific functional groups and molecular weights. Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has a molecular weight of 212.24 g/mol , while Ethyl 2,2-dimethyl-4-oxochromane-7-carboxylate has a molecular weight of 248.27 g/mol .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate | Not specified | Approximately 220.26 |
| Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate | C11H16O4 | 212.24 |
| Ethyl 2,2-dimethyl-4-oxochromane-7-carboxylate | C14H16O4 | 248.27 |
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